Ethenylsilane
Description
Contextualization within Organosilicon Chemistry and its Subfields
Ethenylsilane (CH₂=CHSiH₃) is an organosilicon compound and a derivative of silane (B1218182) (SiH₄), where an ethenyl (vinyl) group is attached to the silicon atom fishersci.sesigmaaldrich.com. Organosilicon chemistry, a subfield of chemistry, focuses on compounds containing carbon-silicon bonds. Within this broad field, vinylsilanes, which are silanes substituted with one or more vinyl groups, constitute a crucial class of compounds due to the inherent reactivity of both the silicon-carbon bond and the carbon-carbon double bond fishersci.sefishersci.se. While the parent this compound is primarily of theoretical interest and exists as a colorless gas, its substituted derivatives, such as vinyltriethoxysilane (B1683064) and vinyltrimethoxysilane (B1682223), are more commonly utilized in practical applications fishersci.sesigmaaldrich.com. These compounds are characterized by a silicon atom bonded to a vinyl group and other organic or inorganic substituents, which impart specific properties and reactivity fishersci.fi.
Historical Development of Research on this compound and Vinylsilanes
The study of vinylsilanes, including this compound, has evolved significantly over time, driven by their synthetic utility and material science applications. Early research focused on understanding their fundamental chemical behavior, such as the kinetics of their high-temperature thermal decomposition fishersci.se. The preparation of vinylsilanes has traditionally involved several key synthetic routes. Common methods include the hydrosilylation of alkynes, where a silicon-hydrogen bond adds across an unsaturated carbon-carbon triple bond. Other synthetic approaches involve the reaction of alkenyl lithium or Grignard reagents with chlorosilanes, or in some cases, dehydrogenative silylation fishersci.se. The synthesis of specific vinylsilane oligomers, such as vinyltrimethoxysilane oligomer, has also been developed using processes like the alcoholysis of trichlorovinylsilane (B1218785) nih.gov. This historical progression in synthetic methodology has enabled broader exploration of their properties and applications.
Academic Significance in Contemporary Chemical Science and Material Innovation
This compound and its derivatives hold considerable academic significance in contemporary chemical science and material innovation due to their bifunctional nature, acting as both organic and inorganic reactive centers. In organic synthesis, vinylsilanes serve as valuable intermediates, participating in various reactions such as hydrosilylation, where silicon-hydrogen bonds are formed across unsaturated bonds fishersci.sefishersci.fi.
Their role in polymer chemistry and materials science is particularly prominent. Vinylsilanes, including vinyltrimethoxysilane and vinyltriethoxysilane, function as monomers and coupling agents fishersci.sesigmaaldrich.comthegoodscentscompany.com. They are instrumental in the synthesis of polymers and ceramics, where their ability to form cross-links is exploited fishersci.fi. These compounds are widely used in plastics, rubber, and coatings to enhance crucial material characteristics such as adhesion, durability, and chemical resistance fishersci.se. For instance, they improve the bond between glass fibers or mineral fillers and resins, leading to fiberglass and composites with superior mechanical, electrical, water, and weather resistance, even under wet conditions sigmaaldrich.comthegoodscentscompany.com. This compound's reactive double bond is essential for polymer synthesis and surface treatment, while derivatives like vinyl tris(2-methoxyethoxy)silane are valued as coupling agents for coatings and composite adhesion, improving organic-inorganic compatibility fishersci.se. They are also used as cross-linking agents in the manufacture of cross-linked polyethylene (B3416737), which is utilized for electrical insulation in cables sigmaaldrich.comthegoodscentscompany.comamericanelements.com.
Beyond materials, this compound has been explored in other specialized research areas. For example, this compound, along with other silanes, has been identified as an excellent source of hydrogen, reacting homogeneously with water in the presence of a catalyst, which is relevant for remote fuel cell applications sigmaaldrich.com. Research also extends to understanding their behavior under specific conditions, such as laser-induced ionization and dissociation of 2-chlorothis compound ontosight.ai. Furthermore, vinylsilanes can be used as ligands in organometallic complexes to modify catalyst properties fishersci.fi, and research has explored the construction of silacycle-bridged biaryl-based ligands for iron(II) complexes tcichemicals.com. Their ability to improve material characteristics through surface modification processes by establishing strong covalent connections with organic and inorganic surfaces underscores their importance in advanced material processing and tailored polymers fishersci.se.
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless gas | fishersci.sesigmaaldrich.com |
| Chemical Formula | C₂H₆Si (CH₂=CHSiH₃) | fishersci.sesigmaaldrich.com |
| Molar Mass | 58.155 g·mol⁻¹ | fishersci.se |
| Boiling Point | -22.8 °C (-9.0 °F; 250.3 K) | fishersci.se |
Table 2: Properties of Selected Substituted Ethenylsilanes
| Compound | Appearance | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Reference |
| Tris(1,1-dimethylethoxy)this compound | Colorless liquid | C₁₄H₃₀O₃Si | 274.47 | 54°C (2mm Hg) | 0.869 | fishersci.fi |
| Vinyltrimethoxysilane | Colorless liquid | C₅H₁₂O₃Si | 148.23 | 123 | 0.968 | |
| Vinyltriethoxysilane | Colorless liquid | C₈H₁₈O₃Si | 190.31 | 160-170 | 0.92 | sigmaaldrich.com |
Structure
2D Structure
Properties
CAS No. |
7291-09-0 |
|---|---|
Molecular Formula |
C2H3Si |
Molecular Weight |
55.13 g/mol |
IUPAC Name |
ethenylsilane |
InChI |
InChI=1S/C2H3Si/c1-2-3/h2H,1H2 |
InChI Key |
ARLJCLKHRZGWGL-UHFFFAOYSA-N |
SMILES |
C=C[SiH3] |
Canonical SMILES |
C=C[Si] |
Pictograms |
Irritant |
Synonyms |
vinylsilane |
Origin of Product |
United States |
Synthetic Methodologies for Ethenylsilane and Its Functionalized Derivatives
Direct Synthesis Routes for Ethenylsilane
Direct synthesis pathways for this compound typically involve the formation of a silicon-carbon bond, often leveraging the reactivity of unsaturated hydrocarbons.
Hydrosilylation of Acetylene (B1199291) and Substituted Alkynes
Hydrosilylation is a prominent method for synthesizing vinylsilanes, involving the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon multiple bond. fishersci.sewikipedia.org This reaction is frequently employed for the preparation of this compound derivatives from acetylene or substituted alkynes. fishersci.se
For instance, vinyltrimethoxysilane (B1682223) can be synthesized through the reaction of trimethoxysilane (B1233946) with acetylene. sigmaaldrich.com While some methods report yields around 10% for vinyltrimethoxysilane, other research indicates that when trimethoxysilane and acetylene are reacted at 120°C with a H₂PtCl₆ catalyst under 4-5 psig back pressure, vinyltrimethoxysilane is produced in 22% yield, alongside 1,2-bis(trimethoxysilyl)ethane (B97841) as the major product (76%). fishersci.se Similarly, vinyltriethoxysilane (B1683064) can be obtained in 25% yield from the hydrosilylation of triethoxysilane (B36694) with acetylene at 150°C, with 1,2-bis(triethoxysilyl)ethane (B100286) being the primary product (72%). acs.org
Modern approaches include cobalt-catalyzed hydrosilylation of acetylene with multihydrosilanes. This method is notable for its atom economy, selectivity, and the use of earth-abundant transition metals. wikipedia.org By carefully adjusting reaction conditions and ligands, this cobalt-catalyzed pathway allows for the selective generation of mono-, bis-, and trivinylsilanes. wikipedia.org
Table 1: Hydrosilylation Reactions for this compound Derivatives
| Reactants | Catalyst | Conditions | Major Product (Yield) | Minor Product (Yield) | Reference |
| Trimethoxysilane, Acetylene | H₂PtCl₆ | 120°C, 4-5 psig back pressure | 1,2-bis(trimethoxysilyl)ethane (76%) | Vinyltrimethoxysilane (22%) | fishersci.se |
| Triethoxysilane, Acetylene | Not specified (similar to H₂PtCl₆) | 150°C | 1,2-bis(triethoxysilyl)ethane (72%) | Vinyltriethoxysilane (25%) | acs.org |
| Acetylene, Multihydrosilanes | Cobalt-based (ligand modified) | Mild temperature and pressure | Mono-, bis-, and trivinylsilanes (selective) | Not specified | wikipedia.org |
Grignard Reagent Approaches with Chlorosilanes
Another synthetic route for vinylsilanes involves the reaction of alkenyl Grignard reagents with chlorosilanes. fishersci.se This method leverages the nucleophilic character of Grignard reagents to form the silicon-carbon bond. For instance, ethenylmagnesium bromide (a vinyl Grignard reagent) can react with various chlorosilanes to produce this compound derivatives. fishersci.se
Dehydrogenative Silylation Pathways
Dehydrogenative silylation represents an alternative method for the preparation of vinylsilanes. fishersci.se This pathway typically involves the direct silylation of alkenes with hydrosilanes, often facilitated by catalytic systems.
Synthesis of Specific this compound Derivatives
Beyond the parent this compound, several functionalized derivatives are synthesized for specific industrial and research applications.
Preparation of Vinyltrialkoxysilanes (e.g., Vinyltriethoxysilane, Vinyltrimethoxysilane, Vinyltri-t-butoxysilane)
Vinyltrialkoxysilanes are a significant class of this compound derivatives, widely used as coupling agents and crosslinkers.
Vinyltriethoxysilane (VTES) Vinyltriethoxysilane, with the chemical formula C₈H₁₈O₃Si, is a colorless liquid. A common preparation method involves the alcoholysis (esterification) of trichlorovinylsilane (B1218785) with ethanol. wikipedia.org This process typically includes a condensation reaction between vinyl chloride and trichlorosilane (B8805176) to yield vinyltrichlorosilane, which then undergoes esterification with ethanol. wikipedia.org Subsequent neutralization with magnesium ethylate can be employed to remove residual acid and intermediates, leading to high yields (70-95%) and purity (98%) of the product. wikipedia.org Vinyltriethoxysilane also finds application in sol-gel processes, where it undergoes hydrolysis and condensation to form cross-linked silica-based and organic-inorganic hybrid materials. fishersci.ch
Vinyltrimethoxysilane (VTMS) Vinyltrimethoxysilane, represented by the formula C₅H₁₂O₃Si, is a colorless, transparent liquid. sigmaaldrich.comrsc.org It can be prepared by the alcoholysis reaction of vinyltrichlorosilane with methanol (B129727) upon heating. sigmaaldrich.com While this alkoxylation reaction of chlorosilanes generally does not require catalysts, it necessitates efficient removal of the hydrogen chloride byproduct. sigmaaldrich.com Another synthetic route involves heating trichlorosilane and passing acetylene through it in either liquid or gas phase. sigmaaldrich.com A different approach involves reacting trimethoxysilane with acetylene, which has been reported to yield approximately 10% VTMS. sigmaaldrich.com More specifically, a process utilizing trichlorosilane (derived from hydrogen chloride and silicon powder) and methanol in double column reactors at 100°C, with recycling of byproduct hydrogen chloride, can produce trimethoxysilane, which can then be converted to vinyltrimethoxysilane. nih.gov Furthermore, vinyltrimethoxysilane oligomers can be synthesized by reacting trichlorovinylsilane with a mixture of methanol and water, followed by distillation and neutralization with sodium methoxide (B1231860). google.com
Vinyltri-t-butoxysilane Vinyltri-t-butoxysilane, also known as tris(tert-butoxy)vinylsilane, has the molecular formula C₁₄H₃₀O₃Si. organic-chemistry.org The primary synthetic route for this compound is the nucleophilic substitution reaction of trichlorovinylsilane with potassium tert-butoxide. organic-chemistry.orgnih.gov This reaction effectively replaces the three chlorine atoms on the silicon with tert-butoxy (B1229062) groups, leading to the desired product. nih.gov This method is favored due to its straightforward nature and high yield. nih.gov Another approach is the alkoxysilylation of vinyl precursors using t-butanol under inert conditions, often catalyzed by agents such as triethylamine (B128534) or metal alkoxides like Ti(OiPr)₄. nih.gov Post-synthesis purification, typically by fractional distillation or recrystallization, is crucial for obtaining a pure product. nih.gov
Table 2: Synthesis of Vinyltrialkoxysilanes
| Derivative | Reactants | Method/Catalyst | Conditions | Yield/Notes | Reference |
| Vinyltriethoxysilane | Trichlorovinylsilane, Ethanol | Alcoholysis/Esterification (followed by Mg ethylate neutralization) | Not specified for alcoholysis, 70-90°C for neutralization | 70-95% yield, 98% purity | wikipedia.org |
| Vinyltriethoxysilane | Triethoxysilane, Acetylene | Hydrosilylation | 150°C | 25% (as byproduct) | acs.org |
| Vinyltrimethoxysilane | Vinyltrichlorosilane, Methanol | Alcoholysis | Heating | Requires effective HCl removal | sigmaaldrich.com |
| Vinyltrimethoxysilane | Trichlorosilane, Acetylene | Direct reaction | Liquid or gas phase | ~10% (for one route) | sigmaaldrich.com |
| Vinyltrimethoxysilane | Trimethoxysilane, Acetylene | H₂PtCl₆ | 120°C, 4-5 psig back pressure | 22% (as byproduct) | fishersci.se |
| Vinyltrimethoxysilane (oligomer) | Trichlorovinylsilane, Methanol, Water | Alcoholysis/Condensation (followed by Na methoxide neutralization) | Stirred, heated, 60-120°C distillation, -0.09MPa vacuum | Oligomer with certain polymerization degree | google.com |
| Vinyltri-t-butoxysilane | Trichlorovinylsilane, Potassium tert-butoxide | Nucleophilic Substitution | Controlled to avoid hydrolysis | High yield | organic-chemistry.orgnih.gov |
| Vinyltri-t-butoxysilane | Vinyl precursors, t-butanol | Alkoxysilylation (Triethylamine or metal alkoxides) | Inert conditions | Not specified | nih.gov |
Synthesis of Halogenated Ethenylsilanes (e.g., Trichlorovinylsilane, Difluoromethyl(ethenyl)silane)
Halogenated ethenylsilanes serve as important intermediates in the synthesis of various organosilicon compounds.
Trichlorovinylsilane Trichlorovinylsilane, with the chemical formula C₂H₃Cl₃Si, is a colorless to pale yellow fuming liquid characterized by a pungent odor. chemspider.comnih.gov It can be synthesized through the condensation reaction of vinyl chloride and trichlorosilane. wikipedia.org This compound is a crucial precursor in the production of vinyltrialkoxysilanes. sigmaaldrich.comwikipedia.orggoogle.com
Difluoromethyl(ethenyl)silane Specific synthesis routes for difluoromethyl(ethenyl)silane are not extensively documented in the provided search results. However, general methodologies for difluoromethylation exist, often involving reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) or difluorocarbene reagents for introducing difluoromethyl groups into organic molecules. rsc.orgalfa-chemistry.comwikipedia.org These methods typically focus on difluoromethylation of carbonyl compounds, sulfonylamines, or other functional groups, rather than directly forming an ethenyl-substituted difluoromethylsilane. rsc.orgalfa-chemistry.comfishersci.atamericanelements.com
Formation of Poly(ethenyl)silanes (e.g., Trivinylsilane (B1590740), Bis(ethenyl)silane)
Poly(ethenyl)silanes are compounds featuring multiple ethenyl groups attached to a central silicon atom. Trivinylsilane (C₆H₁₀Si) is a notable example, characterized by three vinyl groups bonded to silicon.
Key Synthetic Pathways:
Cobalt-Catalyzed Hydrosilylation of Acetylene: A highly effective and modern approach for preparing trivinylsilane involves the cobalt-catalyzed hydrosilylation of acetylene with multihydrosilanes. This method is recognized for its atom economy, selectivity, and the use of earth-abundant transition metals, thereby avoiding the hazardous reagents traditionally employed. The catalytic system utilizes cobalt-based catalysts activated by ligand modification. By carefully adjusting reaction conditions and ligand tuning, selective production of mono-, bis-, and trivinylsilanes can be achieved. The reaction mechanism proceeds through the reduction of Co(II) to an active Co(I) intermediate, which facilitates the hydrosilylation process.
Table 1: Cobalt-Catalyzed Hydrosilylation for Poly(ethenyl)silane Synthesis
| Substrates | Catalyst System | Conditions | Outcome | Selectivity Control |
| Acetylene + Multihydrosilanes | Cobalt-based catalysts (ligand-modified) | Mild temperature and pressure | Selective production of mono-, bis-, trivinylsilanes | Ligand tuning and reaction conditions |
| Silane (B1218182) compounds + Vinyl chloride | Aluminum chloride (catalyst) | Not specified | Trivinylsilane | Not specified |
| Silanes + Vinyl chloride + Magnesium/Sodium | Magnesium or Sodium (reagent) | Not specified | Tetravinylsilane (B72032) (sole product) | Not specified |
Reaction with Vinyl Chloride: A common method for trivinylsilane preparation involves the reaction of a silane compound with vinyl chloride in the presence of aluminum chloride. chembk.com Furthermore, in reactions involving silanes with vinyl chloride and magnesium or sodium, tetravinylsilane has been reported as the sole product. researchgate.net
Synthetic Pathways to Ethenylsiloxane Structures
Ethenylsiloxane structures are characterized by silicon-oxygen-silicon (Si-O-Si) bonds, with ethenyl groups typically attached to the silicon atoms. These structures are fundamental to the vast class of organosilicon compounds known as siloxanes, or silicones, which are built upon repeating —[R₂Si–O]— units. frontiersin.orgtandfonline.com
Primary Synthetic Routes:
Hydrolysis and Condensation: This is a cornerstone method for forming siloxane networks. Organofunctional alkoxy silanes, upon exposure to water (e.g., from humid air or aqueous contamination), undergo hydrolysis to form silanol (B1196071) (Si-OH) groups. kccsilicone.comwacker.comresearchgate.netunm.edu Subsequently, these silanol groups condense with other silanols or other hydroxyl groups, forming Si-O-Si linkages and liberating water or alcohol. kccsilicone.comwacker.comresearchgate.netunm.edu The rates of both hydrolysis and condensation are significantly influenced by factors such as pH and temperature. kccsilicone.comwacker.comresearchgate.netunm.edu Notably, vinyltrimethoxysilane hydrolyzes considerably faster than saturated aliphatic alkylalkoxysilanes due to the electron interactions of its vinyl group. wacker.com The vinylsilanetriols, which are hydrolysis products of vinyltrimethoxysilane, can further condense to yield highly cross-linked, high molecular weight polymers. oecd.org This hydrolysis and condensation sequence is essential for silane coupling agents to become chemically active and form covalent bonds with inorganic substrates. kccsilicone.comwacker.com
Ring-Opening Polymerization (ROP): Vinyl-containing siloxanes can be synthesized through the ring-opening equilibrium copolymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) and 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane. This technique enables the production of copolymers with precisely controlled molecular weight characteristics and vinyl group content, although it often necessitates a purification step to remove cyclic impurities resulting from the equilibrium process. mdpi.com ROP of diorganosiloxanes, initiated by nucleophilic or electrophilic catalysts, is a widely adopted method for creating organosiloxane telechelics (polymers with reactive end-groups). researchgate.netsemanticscholar.org The strategic use of chain terminators containing latent functional groups, such as vinyl groups, allows for the synthesis of telechelics with diverse terminal functionalities. semanticscholar.org
Polycondensation: The copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane in an active medium (e.g., an excess of anhydrous acetic acid), followed by thermal condensation under vacuum, can produce copoly(methylvinyl)(dimethyl)siloxanes. This approach offers control over both the molecular weight and the content of vinyl groups within the polymer. mdpi.com Additionally, borane-catalyzed polycondensation, specifically the Piers–Rubinsztajn reaction, involving hydrosilanes and alkoxysilanes, provides a pathway to synthesize multifunctional siloxane copolymers with terminal vinyl or allyl functional groups. rsc.orgrsc.org
Other Methods:
Vinyl-functionalized Janus ring siloxanes can be synthesized by starting with potassium cyclotetrasiloxane silanolate, followed by selective modification of the dimethylhydrosilyl groups via the Piers–Rubinsztajn reaction. mdpi.com
Silicone elastomers are frequently produced through platinum-catalyzed hydrosilylation reactions, where the vinyl end-groups of polysiloxanes react with hydrosilane cross-linkers, forming a robust network. rsc.orggelest.comdiva-portal.org
Stereoselective Synthesis of this compound Isomers (e.g., (E)- and (Z)-Triethoxy(vinyl-d2)silanes)
The stereoselective synthesis of this compound isomers focuses on controlling the geometric arrangement of substituents around the carbon-carbon double bond, leading to either (E) or (Z) configurations. This control is vital for applications where specific molecular geometries are required.
Key Approaches for Stereocontrol:
Hydrosilylation of Alkynes: This method is a primary route for synthesizing vinylsilanes. However, achieving high regioselectivity (preferential formation of β-vinylsilane over α-vinylsilane) and stereoselectivity (selective formation of (E)- or (Z)-isomers) remains a significant challenge. researchgate.net
Stereoselective Hydrosilylation of Deuterated Acetylene: The synthesis of specific isomers, such as (E)- and (Z)-triethoxy(vinyl-d2)silanes, can be precisely controlled by the judicious selection of the metal catalyst. acs.orgdntb.gov.uaacs.orgresearchgate.netresearchgate.net For instance, (E)-triethoxy(vinyl-d2)silane was obtained with 97% stereoselectivity and a 52% yield under specific catalytic conditions. Conversely, the (Z)-isomer was obtained with only 7% contamination from the E-isomer under different conditions. acs.org
Ruthenium Alkylidenes: These catalysts facilitate regio- and stereoselective dehydrogenative silylations and hydrosilylations of vinylarenes with alkoxysilanes. Depending on the chosen ligand, this methodology allows for selective access to either (E)-vinylsilanes or β-alkylsilanes with high levels of regio- and stereocontrol. organic-chemistry.org
Low-Valent Cobalt(I) Catalysts: A well-defined low-valent cobalt(I) catalyst, such as [HCo(PMe₃)₄], enables highly regio- and stereoselective hydrosilylation of internal alkynes, often leading to the formation of a single hydrosilylation isomer, even with unsymmetrical alkynes. organic-chemistry.org
Palladium-Catalyzed Hydrosilylation: This approach is applicable to a broad range of electron-deficient alkynes, achieving high levels of regio- and stereoselectivity. organic-chemistry.org
Table 2: Stereoselective Hydrosilylation of Deuterated Acetylene
| Reactants | Catalyst Type | Product Isomer | Stereoselectivity (%) | Yield (%) | Reference |
| Triethoxysilane + Acetylene-d₂ | Metal catalyst (specific conditions) | (E)-Triethoxy(vinyl-d₂)silane | 97 | 52 | acs.org |
| Triethoxysilane + Acetylene-d₂ | Metal catalyst (different conditions) | (Z)-Triethoxy(vinyl-d₂)silane | 93 (7% E-isomer) | Not specified | acs.org |
Silyl-Heck Strategy: Palladium-catalyzed three-component carbosilylation reactions involving internal symmetrical alkynes, silicon electrophiles, and primary alkyl zinc iodides offer a pathway for the stereoselective synthesis of either cis- or trans-tetrasubstituted vinyl silanes. The choice of ligand plays a critical role in directing the stereochemical outcome. nih.gov
Homolytic Substitution at Silicon: Intramolecular homolytic substitution reactions involving vinyl radicals at silicon can lead to the formation of 5- and 6-membered cyclic alkoxysilanes containing a vinyl silane functionality. This method provides a novel route to highly substituted vinyl silanes, exhibiting moderate to excellent selectivities. The size of the substituent significantly influences the stereochemical result. thieme-connect.com
Ruthenium-Catalyzed Alkene-Alkyne Coupling: This reaction, applied to allyl silanes and various alkynes, can yield vinyl silanes where the double bond geometry is remotely controlled. This control is influenced by the positioning of boron and silicon groups on the alkyne substrate. nih.gov
Construction of Silacycle-Bridged Architectures Incorporating this compound Moieties
Silacycle-bridged architectures refer to cyclic compounds containing silicon atoms within their ring structures, often incorporating this compound moieties. The construction of these unique architectures is important for developing materials with tailored properties.
Methods for Constructing Silacycles with this compound Moieties:
Cyclosilazanes: These are cyclic organosilicon compounds characterized by a ring structure composed of alternating silicon and nitrogen atoms. They can be effectively modified with various substituents, including vinyl groups, to tune their properties and reactivity. The synthesis of cyclosilazanes typically involves the reaction of silicon halides with amines or ammonia, followed by further functionalization to introduce vinyl groups. ontosight.ai
Cyclic Siloxanes (Cyclosiloxanes): These compounds feature a cyclic arrangement of silicon-oxygen bonds, with organic side chains, including vinyl groups, attached to the silicon atoms. tandfonline.comatamanchemicals.com
Cyclic siloxanes can be polymerized through a ring-opening mechanism, for example, in the synthesis of vinyl-coated polydimethylsiloxane (B3030410) (PDMS). atamanchemicals.com
Novel siloxane-polyether polymers containing cyclic siloxanes can be synthesized by reacting a polyhydridosiloxane polymer with a vinyl-containing cyclic polysiloxane and an allyl-started polyoxyalkylene polymer, typically in the presence of a platinum catalyst. These resulting polymers can feature pendant cyclic siloxane groups linked to a siloxane backbone via Si-CH₂-CH₂-Si bridges. google.com
Intramolecular homolytic substitution reactions at silicon, driven by vinyl radicals, have been demonstrated to form 5- and 6-membered cyclic alkoxysilanes that bear a vinyl silane functionality. thieme-connect.com
Vinyl-Functionalized Silsesquioxanes: These compounds are significant precursors due to the versatility of their vinyl groups, which can undergo a variety of modifications, including C-C coupling reactions, cross-metathesis, hydrosilylation, thiol-ene reactions, and polymerization. mdpi.com
Efficient synthetic routes exist for vinyl-functionalized open-cage silsesquioxanes, which possess vinyldiorganosilyl functional groups. These structures can be further functionalized, for instance, through hydrosilylation reactions with phenylsilanes, catalyzed by platinum and rhodium compounds. acs.org
A vinyl-functionalized all-cis-tetrasiloxycyclotetrasiloxane, known as a Janus precursor, can be prepared from potassium cyclotetrasiloxane silanolate and subsequently modified selectively. mdpi.com
Reaction Mechanisms and Reactivity Profiles of Ethenylsilane
Transition-Metal-Catalyzed Transformations
Cross-Coupling Reactions of Ethenylsilanes
Nickel-Catalyzed Processes for Alkene Hydrosilylation
Nickel-catalyzed hydrosilylation of alkenes has emerged as an important area of research, offering an alternative to precious metal catalysts epfl.ch. Nickel catalysts can facilitate the hydrosilylation of terminal alkenes with primary silanes, exhibiting excellent anti-Markovnikov selectivity organic-chemistry.orgacs.org. A notable nickel-based catalytic system, NiCl₂·6H₂O/ᵗBuOK, operates under mild conditions, yielding anti-Markovnikov products with high efficiency and broad functional group tolerance organic-chemistry.orgacs.org.
Mechanistic studies for nickel-catalyzed hydrosilylation often suggest a pathway involving electrophilic Si-H bond activation, rather than traditional oxidative addition and radical mechanisms organic-chemistry.orgacs.org. This mechanism proposes that the C=C bond is directly attacked by an electrophilic Si-H bond, assisted by a Ni(0) species and an activator, without the generation of nickel hydrides acs.org. In some cases, nickel nanoparticles have been identified as the active catalytic species, with a mechanism involving the conversion of a pre-catalyst to Ni(0) nanoparticles chimia.ch. For the hydrosilylation of carbonyl compounds, nickel pincer hydride complexes bearing diphosphino-boryl (PBP) ligands have been investigated. The proposed mechanism involves the initial formation of an alkoxide complex, followed by reaction with the silane (B1218182) to release the silyl (B83357) ether and regenerate the catalyst csic.es.
Rhodium-Catalyzed Transformations (e.g., Hydrosilylation, Silafluorene Synthesis)
Rhodium complexes are well-established catalysts for hydrosilylation reactions, offering control over regio- and stereoselectivity sigmaaldrich.comcore.ac.uk. Rhodium-catalyzed hydrosilylation of alkynes provides a straightforward route to vinylsilanes core.ac.uk. For instance, Rh(I) complexes, including [Rh(cod)₂]BF₄ and [RhCl(nbd)]₂, are effective for synthesizing trans-β-vinylsilanes sigmaaldrich.com. Rhodium nanoflowers stabilized by nitrogen-rich PEG-tagged substrates have been shown to be efficient and selective catalysts for the hydrosilylation of symmetrical internal alkynes, furnishing (E)-alkenylsilanes in high yields core.ac.uk.
In the context of terminal alkynes, rhodium(III) bis-N-heterocyclic carbene complexes featuring trifluoroacetato ligands can catalyze the preferential formation of α-vinylsilanes, a selectivity that contrasts with the β-(Z)-selectivity observed with related diiodido complexes csic.es. Mechanistically, some rhodium-catalyzed hydrosilylations may proceed via an ionic outer-sphere mechanism where the solvent assists the heterolytic splitting of the Si-H bond, followed by transfer of the R₃Si⁺ moiety to the substrate and subsequent nucleophilic attack by the hydrido ligand csic.es. Other rhodium-catalyzed alkene hydrosilylation processes may follow classical Chalk-Harrod or modified Chalk-Harrod mechanisms, involving oxidative addition/reductive elimination steps, or involve Si-H bond activation through η¹-bonding of silane to the metal center csic.es.
Cobalt-Catalyzed Hydrosilylation Mechanisms
Cobalt catalysts have gained significant interest for hydrosilylation due to their abundance and ability to provide diverse chemo-, regio-, and stereoselectivities researchgate.netrsc.org. Many cobalt-catalyzed hydrosilylation processes operate via the Chalk-Harrod mechanism or modified versions thereof rsc.org. Mechanistic studies often suggest that cobalt(I) silyl species are key active intermediates nih.gov.
For instance, cobalt(I)-NHC complexes can catalyze anti-Markovnikov hydrosilylation of aliphatic alkenes with tertiary silanes nih.gov. The proposed catalytic cycle involves the formation of a cobalt(I) hydride intermediate, which then interacts with silane to form a cobalt(I) silyl intermediate and H₂ nih.gov. Subsequent migratory insertion of the alkene into the Co-Si bond forms a cobalt alkyl complex, which reacts with silane to yield the product and regenerate the active cobalt(I) silyl species nih.gov. Cobalt catalysts can also achieve Z-selective anti-Markovnikov hydrosilylation of terminal alkynes, with proposed mechanisms involving a low-valent Co(I) silyl intermediate and insertion of the alkyne into the Co-Si bond rsc.org. Furthermore, cobalt complexes bearing triazine-based PNP pincer-type ligands provide exclusive syn-addition of primary and secondary silanes to C≡C bonds in internal aryl-, alkyl-, and silylalkynes researchgate.net.
Iron-Catalyzed Reactions
Iron-catalyzed hydrosilylation reactions represent a growing area, offering sustainable alternatives to precious metal catalysts rsc.orgresearchgate.net. Iron complexes can catalyze the hydrosilylation of alkenes and alkynes, with various proposed mechanisms. Some iron-catalyzed hydrosilylations of alkenes with primary silanes proceed via cationic iron complexes, where the Si-C bond forming step involves the direct addition of a Si-H bond in a silylene ligand across the olefin, without relying on a metal-centered redox process rsc.org. This mechanism leads to secondary silane products with linear regioselectivity rsc.org.
Hydrosilylation Reactions and their Stereochemical Control
Hydrosilylation reactions are crucial for synthesizing organosilicon compounds, and controlling their regioselectivity and stereoselectivity is paramount for synthetic utility libretexts.orgscientificspectator.com. The outcome of hydrosilylation, including the formation of α, β-(E), or β-(Z) vinylsilane isomers, is highly dependent on the catalyst, substituents on the alkyne and silane, and reaction conditions rsc.orglibretexts.orgscientificspectator.comrsc.org.
Regioselectivity and Stereoselectivity in Hydrosilylation
Regioselectivity refers to the preference for the addition of the silyl group to a specific carbon atom of the unsaturated bond (e.g., Markovnikov vs. anti-Markovnikov addition), while stereoselectivity relates to the formation of specific geometric isomers (e.g., E or Z) wikipedia.orglibretexts.org.
Anti-Markovnikov Addition: This is a common outcome in hydrosilylation, where the silicon atom adds to the terminal carbon of a terminal alkene wikipedia.org. Nickel-catalyzed systems, for example, often exhibit exclusive anti-Markovnikov selectivity for terminal alkenes organic-chemistry.orgacs.org.
Markovnikov Addition: While less common, Markovnikov addition (silicon at the more substituted carbon) has become a growing field of research wikipedia.org. Some cobalt(I)-NHC complexes can promote Markovnikov hydrosilylation of aryl-substituted alkenes nih.gov. Rhodium(III) catalysts can also achieve α-selectivity (Markovnikov addition) in the hydrosilylation of terminal alkynes csic.es.
Stereoselectivity: For alkynes, hydrosilylation can yield three possible vinylsilane isomers: α-silyl, β-(E), and β-(Z) libretexts.orgscientificspectator.comrsc.org.
(E)-Vinylsilanes: Often formed via syn-addition in anti-Markovnikov fashion libretexts.org. Rhodium nanoflowers, for instance, can furnish (E)-alkenylsilanes from internal alkynes core.ac.uk.
(Z)-Vinylsilanes: Can result from anti-addition in anti-Markovnikov fashion libretexts.org. Ruthenium-based catalysts, such as [Ru(benzene)Cl₂]₂ or [Ru(p-cymene)Cl₂]₂, allow access to cis-β-vinylsilanes sigmaaldrich.com. Cobalt catalysts can also achieve Z-selective anti-Markovnikov hydrosilylation of terminal alkynes rsc.org.
Internal Alkynes: Hydrosilylation of internal alkynes can potentially yield four isomeric addition products sigmaaldrich.com. Ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ have been shown to give trisubstituted Z-vinylsilanes exclusively from internal alkynes, resulting from trans addition of the silane sigmaaldrich.comsigmaaldrich.com.
The choice of catalyst and ligands is crucial for controlling these selectivities. For instance, specific rhodium(I) catalysts based on N-heterocyclic carbene (NHC) ligands can show marked selectivity towards the β-(Z)-vinylsilane product in the hydrosilylation of 1-alkynes rsc.org.
Catalyst Design and Ligand Effects in Hydrosilylation
Catalyst design, particularly the choice of the metal center and its associated ligands, plays a pivotal role in dictating the chemo-, regio-, and stereoselectivity of hydrosilylation reactions core.ac.ukrsc.orgnih.govmdpi.comscientificspectator.com.
Metal Center: While platinum catalysts (e.g., Speier's and Karstedt's catalysts) have traditionally been dominant in industrial applications due to their efficiency wikipedia.orgsigmaaldrich.commdpi.com, the development of catalysts based on earth-abundant metals like nickel, rhodium, cobalt, and iron is a significant area of research due to concerns about cost and sustainability epfl.chrsc.orgresearchgate.netmdpi.com.
Ligand Effects: Ligands profoundly influence the electronic and steric environment around the metal center, thereby modulating its catalytic activity and selectivity rsc.orgmdpi.comscientificspectator.com.
Steric Hindrance: Bulky ligands can influence selectivity by creating kinetic barriers or directing the approach of substrates. For example, bulky trialkylphosphine ligands or N-heterocyclic carbenes in platinum complexes can enhance stability and turnover numbers mdpi.com. In cobalt catalysis, the steric nature of carbene ligands can alter catalytic performance, leading to different regioselectivities nih.gov.
Electronic Properties: The electronic nature of ligands can affect the metal's oxidation state and its ability to activate Si-H bonds or interact with unsaturated substrates acs.orgcsic.es. Electron-deficient metal centers may favor electrophilic Si-H bond activation acs.org.
Pincer Ligands: These ligands, which bind to the metal center through three donor atoms, can provide robust and well-defined catalytic platforms. Nickel pincer complexes have been found to be efficient for anti-Markovnikov hydrosilylation of terminal alkenes nih.gov. Cobalt complexes with triazine-based PNP pincer-type ligands have shown exclusive syn-addition in alkyne hydrosilylation researchgate.net.
N-Heterocyclic Carbenes (NHCs): NHC ligands are widely used due to their strong σ-donating properties and tunable steric bulk. Rhodium(III) bis-NHC complexes can dramatically change selectivity in terminal alkyne hydrosilylation, favoring α-vinylsilanes csic.es. Cobalt complexes with bulky NHC ligands have been developed to improve stereo- and regioselectivity in alkyne hydrosilylation mdpi.com.
The careful design of catalyst systems, integrating specific metal centers with tailored ligands, allows for fine-tuning the reaction pathways to achieve desired regio- and stereochemical outcomes in this compound-related transformations.
Dehydrogenative Coupling Reactions of Silanes
Dehydrogenative coupling reactions are a class of reactions leading to the formation of silicon-silicon (Si-Si) bonds, typically requiring catalysts. While this compound itself can be prepared via dehydrogenative silylation tcichemicals.com, its derivatives can also participate in these coupling processes. For instance, the dehydrogenative coupling of phenylsilane (B129415) (C₆H₅SiH₃) in the presence of vinyltriethoxysilane (B1683064) (a common this compound derivative) can yield a polysilane terminated with a triethoxysilylvinyl group, demonstrating the integration of vinylsilane functionalities into polysilane chains acs.org. This type of reaction generally involves transition metal complexes, such as titanocene (B72419) and related complexes, as catalysts. Other catalysts, including nickel(I) complexes, magnesium oxide, calcium oxide, and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have also been shown to promote the dehydrogenative coupling of various silanes acs.org. The process often involves the oxidative addition of a Si-H bond and the elimination of dihydrogen acs.org.
Polymerization and Crosslinking Mechanisms
This compound and its derivatives are extensively utilized in polymerization and crosslinking processes due to the reactive vinyl group. These reactions are fundamental to the production of a wide array of silicon-containing polymers and hybrid materials.
Addition Polymerization of this compound Monomers
Addition polymerization is a chain-growth process where unsaturated monomers, such as this compound, join together to form a large polymer molecule without the loss of any atoms nih.govresearchgate.net. In this mechanism, the carbon-carbon double bonds of the monomers are broken to form single bonds, linking the monomer units into a polymer chain researchgate.net. This compound, being a vinyl monomer, is well-suited for various addition polymerization techniques, including radical, cationic, and anionic polymerization uni.luamericanelements.com. Derivatives like vinyltrimethoxysilane (B1682223) and vinyltriethoxysilane are commonly employed as monomers in the synthesis of polymers and as coupling agents tcichemicals.com. For example, tris-(diisobutylamino)this compound has been utilized as an initiator in anionic addition polymerization to produce functionalized polymers sigmaaldrich.comgoogleapis.com.
Radical Polymerization Initiation and Propagation
Radical polymerization is a widely used method for synthesizing polymers from vinyl monomers, including this compound. This process proceeds through a chain reaction mechanism comprising three elementary steps: initiation, propagation, and termination uni.luwikipedia.orgfishersci.ca.
Initiation : This first step involves the generation of highly active free radicals, typically from the decomposition of an initiator molecule. Common initiators include peroxides and azo compounds, which can decompose upon heating or exposure to light americanelements.comwikipedia.orgfishersci.caamericanelements.com. These radicals then react with an this compound monomer unit, adding to its carbon-carbon double bond to form a new, active monomeric free radical, thereby initiating the polymer chain uni.luamericanelements.com.
Propagation : In the propagation phase, the polymer chain grows rapidly as additional this compound monomer units are successively added to the active radical center uni.luwikipedia.orgfishersci.ca. This process continues, extending the polymer chain, until a termination event occurs americanelements.com. The high reactivity of free radicals allows for the efficient formation of high molecular weight polymers wikipedia.orgfishersci.ca.
Laser-Induced Polymerization Phenomena
Laser-induced polymerization offers a precise method for controlling polymer growth and material deposition. This compound and related organosilanes have been investigated in this context for the formation of silicon-carbon (Si/C) based materials. For instance, infrared (IR) multiphoton decomposition of this compound can lead to the production of a solid material consisting almost exclusively of silicon carbide (SiC) fishersci.com. Furthermore, laser-induced photolysis of monoorganylsilanes, including this compound, has been shown to produce thin Si/C/H films. These films are believed to be saturated polycarbosilanes with low hydrogen content, formed from unsaturated transient species generated through the elimination of hydrogen and ethyne (B1235809) from the parent silane molecules ontosight.ai. The absence of multiple carbon-carbon bonds in the IR spectra of these deposits suggests an efficient polymerization process where all intermediates with unsaturated bonds are consumed ontosight.ai. This technique allows for control over the thickness, composition, location, and orientation of the polymer coatings nih.gov.
Interfacial Crosslinking and Grafting Processes
This compound derivatives play a significant role as silane coupling agents in interfacial crosslinking and grafting, enhancing the adhesion between organic polymers and inorganic substrates or fillers rsc.orgcmu.edu. These bifunctional organosilanes possess a reactive vinyl group and hydrolyzable inorganic trialkoxysilyl groups, enabling them to chemically bind to both organic and inorganic materials sinosil.com.
A prominent example is the silane crosslinking of polyethylene (B3416737), often achieved through a two-step process involving grafting and subsequent moisture-induced crosslinking . In the grafting step, unsaturated hydrolyzable alkoxysilanes, such as vinyltrimethoxysilane, are grafted onto polyethylene chains, typically initiated by peroxides . This forms Si-O-Si bonds and, under heating conditions, can lead to the formation of covalent Si-O-C bonds with hydroxyl groups on organic resins or inorganic fillers, significantly improving interfacial adhesion and mechanical properties cmu.edu. This process is crucial for applications requiring enhanced bonding strength and improved physical properties, especially when exposed to moisture and heat rsc.orgcmu.edu.
Silicon-Carbon Bond Activation and Functionalization
Silicon-carbon bond activation is a challenging but significant area in organosilicon chemistry, offering pathways for the functionalization of silicon-containing compounds. While the Si-C bond in this compound is part of a vinyl group (sp² hybridized carbon), general principles of Si-C bond activation and functionalization apply to organosilanes.
The activation of Si-C bonds, particularly unstrained Si-C(sp³) bonds, is an active area of research, often involving transition metal catalysts researchgate.net. For example, Si-CH₃ bond cleavage through oxidative addition at a Rh(I) center has been reported athensjournals.gr. In the context of alkynylsilanes, electrophilic triorganoboranes can activate polar Si-C≡ bonds, leading to the formation of new C-C bonds through 1,1-carboboration reactions. While these examples highlight the activation of different types of Si-C bonds, the vinyl group in this compound itself is highly reactive and can participate in addition reactions, forming new silicon-carbon bonds as a form of functionalization . The ability to selectively activate and functionalize Si-C bonds in organosilanes, including this compound, holds promise for the synthesis of complex molecular structures and advanced materials.
Advanced Spectroscopic and Structural Characterization of Ethenylsilane
Chromatographic Separations (e.g., HPLC-PDA) for Impurity Profiling and Product Analysis
Chromatographic methods play a critical role in the advanced structural and purity characterization of ethenylsilane (vinylsilane). These techniques enable the separation, identification, and quantification of the target compound from complex mixtures, including reaction by-products, starting materials, and degradation products. For volatile compounds like this compound, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are typically the preferred and most effective methods for impurity profiling and product analysis tcichemicals.comd-nb.inforsc.orgpsu.edursc.orgnih.govresearchgate.netthermofisher.comrsc.org.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Due to its low boiling point and volatility, this compound is highly amenable to analysis by gas chromatography. GC provides excellent separation efficiency for volatile organic and organosilicon compounds, allowing for the quantification of this compound purity and the detection of trace impurities. When coupled with Mass Spectrometry (GC-MS), this technique offers enhanced capabilities for impurity identification. The mass spectrometer acts as a highly sensitive detector, providing characteristic fragmentation patterns that aid in the structural elucidation of unknown impurities psu.eduresearchgate.netthermofisher.comrsc.orgupi.edu.
Typical Applications in this compound Analysis:
Impurity Identification: GC-MS is invaluable for identifying specific impurities, which could include unreacted starting materials (e.g., silane (B1218182), ethylene), side reaction products (e.g., disilanes, other vinylsilanes, saturated silanes), or decomposition products. The mass spectra provide molecular weight and structural information for these contaminants psu.eduthermofisher.comrsc.org.
Quantitative Analysis: Both GC and GC-MS can quantify impurities down to very low levels (trace analysis), which is crucial for quality control and ensuring product specifications are met psu.eduthermofisher.com. Internal standards are often employed to enhance the accuracy of quantitative measurements nih.gov.
Common Impurities and Their Chromatographic Behavior: Impurities in silane compounds, including this compound, can vary depending on the synthesis route and handling conditions. These can include:
Hydrocarbons: Such as methane, ethane, ethylene, or other higher alkanes/alkenes.
Other Silanes: Such as silane (SiH₄), disilane (B73854) (Si₂H₆), or other alkyl/aryl silanes.
Chlorosilanes: If chlorine-containing precursors are used in synthesis.
Siloxanes: Formed from hydrolysis reactions.
Moisture and Oxygen: While not directly detected by GC as discrete peaks, their presence can affect column performance and lead to degradation products organomation.com.
A conceptual representation of impurities and their detection limits in a typical silane analysis by GC-MS is provided in Table 1.
Table 1: Conceptual Impurity Profile of this compound by GC-MS
| Impurity Type | Example Compound | Expected Retention Time (min) | Detection Method | Typical Concentration Range (ppm) |
| Unreacted Starting Material | Ethylene | 1.5 - 2.0 | GC-FID/MS | < 100 |
| Other Silanes | Silane (SiH₄) | 1.0 - 1.5 | GC-FID/MS | < 50 |
| Disilane (Si₂H₆) | 2.5 - 3.0 | GC-FID/MS | < 20 | |
| Side Product | Ethylsilane | 2.0 - 2.5 | GC-FID/MS | < 10 |
| Divinylsilane | 5.0 - 6.0 | GC-FID/MS | < 5 | |
| Degradation Product | Disiloxane | 4.0 - 5.0 | GC-FID/MS | < 5 |
| Other Volatiles | Methane | 0.5 - 1.0 | GC-FID/MS | < 100 |
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
While GC/GC-MS is the primary choice for volatile this compound, High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is a powerful and widely used chromatographic technique for impurity profiling and product analysis, particularly for non-volatile, semi-volatile, or thermally labile compounds nih.govbiomedres.us. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase, while the PDA detector provides full UV-Vis spectra across the eluted peaks.
Capabilities of HPLC-PDA in Impurity Profiling:
Specificity and Selectivity: HPLC methods can be developed to achieve high specificity, ensuring that the target compound is accurately measured without interference from other components in the sample matrix biomedres.usalwsci.com. PDA detectors enhance this specificity by providing spectral data for each eluting peak, allowing for peak purity assessment and identification of co-eluting impurities based on their unique UV-Vis absorption profiles up.ac.zalew.ro.
Quantification: HPLC-PDA allows for precise quantification of the main product and its impurities across a wide concentration range, with excellent linearity and reproducibility up.ac.zaresearchgate.net.
Impurity Identification: By comparing the UV-Vis spectra and retention times of unknown peaks to those of known standards or literature data, potential impurities can be identified. Further structural elucidation can be achieved by coupling HPLC with mass spectrometry (LC-MS), which provides molecular weight and fragmentation information for non-volatile impurities nih.govbiomedres.uslcms.cz.
Product Analysis: Beyond impurity profiling, HPLC-PDA can be used for comprehensive product analysis, verifying the composition and concentration of this compound if it were part of a less volatile formulation or a derivatized product.
Although direct application of HPLC-PDA for the routine impurity profiling of gaseous this compound itself is less common compared to GC/GC-MS, the principles of chromatographic separation, enhanced by PDA's spectroscopic capabilities, remain fundamental for the comprehensive characterization of more complex organosilicon compounds or this compound derivatives that are amenable to liquid phase analysis d-nb.info. The development and validation of such methods adhere to stringent guidelines to ensure accuracy, precision, and reliability in detecting and quantifying impurities up.ac.zalew.roresearchgate.net.
Table 2: General Chromatographic Parameters for Impurity Profiling
| Parameter | Gas Chromatography (GC/GC-MS) | High-Performance Liquid Chromatography (HPLC-PDA) |
| Analyte Volatility | High (gaseous/volatile liquids) | Low to Medium (liquids/solids dissolved in solvent) |
| Column Type | Capillary columns (e.g., non-polar, mid-polar, polar phases) | Reversed-phase (e.g., C18, C8), Normal-phase, HILIC |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen, Hydrogen) organomation.com | Liquid solvent mixture (e.g., Acetonitrile/Water, Methanol (B129727)/Buffer) |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) upi.edu | Photodiode Array (PDA), UV-Vis, Refractive Index (RI) |
| Typical Use | Purity, volatile impurities, reaction monitoring tcichemicals.comrsc.orgnih.gov | Purity, non-volatile impurities, degradation products biomedres.usup.ac.za |
Computational and Theoretical Studies of Ethenylsilane Chemistry
Theoretical Studies of Bonding, Hyperconjugation, and Electronic Properties
Computational chemistry, employing methods such as ab initio calculations and Density Functional Theory (DFT), serves as an indispensable tool for elucidating the fundamental chemical and physical properties of molecules like ethenylsilane (vinylsilane) wikipedia.orgsimonsfoundation.orgukm.mynih.govfrontiersin.orgtruman.edugauss-centre.euhuntresearchgroup.org.ukresearchgate.net. These theoretical approaches enable researchers to investigate electronic structure, predict molecular geometries, and analyze energetic profiles without reliance on experimental parameters wikipedia.orgukm.mytruman.edu.
Bonding Characteristics
Hyperconjugation and the β-Silicon Effect
A particularly significant aspect of this compound chemistry explored through theoretical studies is hyperconjugation, specifically the β-silicon effect nih.govresearchgate.netdntb.gov.uascispace.comdiva-portal.orgwikipedia.org. Hyperconjugation involves the delocalization of electrons through the participation of bonds that are primarily σ-character wikipedia.orgrsc.org. In this compound, this phenomenon manifests as the interaction between the electrons in a silicon-containing σ-orbital (e.g., Si-C or Si-H) and an adjacent unpopulated antibonding π* orbital of the vinyl group wikipedia.orgrsc.org. This interaction leads to an increase in electron delocalization, which, in turn, enhances the stability of the molecular system wikipedia.org.
For instance, in the hydroboration of vinylsilanes, theoretical investigations have shown that the 1,1-substituted isomers exhibit greater stability due to a ground-state β-silicon effect. This effect arises from hyperconjugation between the trimethylsilyl (B98337) (Me₃Si) group and the electrophilic borane (B79455) center researchgate.net. Furthermore, the concept of "cross-hyperconjugation" has been introduced in theoretical contexts for compounds where a saturated σ-bonded segment containing heavy Group 14 elements, such as silicon, is inserted between π-conjugated moieties. This interaction can significantly influence the optical and electronic properties of such compounds diva-portal.org.
Electronic Properties
While specific numerical values for this compound's electronic properties (e.g., HOMO-LUMO gap, dipole moment) were not found in the search results, theoretical calculations are routinely used to determine these. The table below illustrates the types of data that are typically derived from such computational studies, which contribute to a detailed understanding of this compound's electronic behavior.
Table 1: Illustrative Theoretical Data for this compound (Hypothetical Values)
| Property | Value (Illustrative) | Unit | Computational Method | Basis Set |
| Si-C Bond Length | 1.85 | Å | DFT (B3LYP) | 6-31G(d) |
| C=C Bond Length | 1.34 | Å | DFT (B3LYP) | 6-31G(d) |
| Si-H Bond Length | 1.48 | Å | DFT (B3LYP) | 6-31G(d) |
| HOMO Energy | -9.5 | eV | DFT (B3LYP) | 6-31G(d) |
| LUMO Energy | 1.2 | eV | DFT (B3LYP) | 6-31G(d) |
| Dipole Moment | 0.75 | Debye | DFT (B3LYP) | 6-31G(d) |
| Hyperconjugation Energy | -15.0 | kcal/mol | NBO Analysis | 6-31G(d) |
Applications of Ethenylsilane in Materials Science and Advanced Chemical Synthesis
Role as Monomers in Polymer Synthesis
The vinyl group in ethenylsilane is susceptible to polymerization, making it a valuable monomer for the synthesis of organosilicon polymers and co-polymers. These polymers often exhibit unique properties, such as high thermal stability, chemical resistance, and desirable dielectric properties, inherited from their silicon-containing backbone.
Formation of Organosilicon Polymers and Co-polymers
This compound can undergo polymerization through various mechanisms, including radical polymerization, to form poly(this compound). More commonly, it is copolymerized with other monomers to tailor the properties of the resulting polymer. For instance, the incorporation of this compound into organic polymer chains can introduce sites for subsequent cross-linking or grafting.
The synthesis of silicon-containing polymers often involves the reaction of monomers with reactive functional groups. In the case of this compound, the vinyl group provides a reactive site for polymerization. The resulting polymers can have a backbone of inorganic atoms, such as silicon, with organic side groups, combining the advantages of both organic polymers and inorganic solids. researchgate.net The synthesis of novel poly(silylenealkynes) and poly(silylenearylenes) has been achieved using related silyl-substituted compounds, highlighting the versatility of organosilicon monomers in creating polymers with regular alternating structures and potential as precursors for ceramic materials. researchgate.net
Research into organosilicon polymers has demonstrated the synthesis of various architectures, including block copolymers and star-shaped polymers, by utilizing functionalized organosilicon molecules as monomers. wiley-vch.de While not exclusively focused on this compound, this research underscores the broader capability of organosilicon monomers to create well-defined polymer structures through advanced synthetic approaches. wiley-vch.de
Precursors for Specialized Silicone Materials (e.g., Cross-Linked Silicone Polymers)
This compound and its derivatives are crucial precursors for the creation of specialized silicone materials, particularly cross-linked silicone polymers. The vinyl groups on the silane (B1218182) can participate in hydrosilylation reactions with Si-H groups of other siloxanes in the presence of a platinum catalyst. This reaction is a common method for curing silicone elastomers, forming a stable, three-dimensional network structure.
The cross-linking process imparts desirable mechanical properties to the silicone, such as elasticity, durability, and resistance to temperature extremes. The density of the cross-linking can be controlled by the concentration of vinyl-functional silanes like this compound, allowing for the fine-tuning of the material's properties for specific applications. For example, in the production of room-temperature-vulcanizing (RTV) silicones, a silane cross-linking agent with moisture-hydrolyzable groups is often used. sinosil.com The hydrolysis of these groups leads to the formation of silanol (B1196071) groups, which then condense to form stable Si-O-Si cross-links, resulting in a durable and weather-resistant material. sinosil.com
The addition of vinyl functional groups to siloxane materials has been shown to significantly affect their final properties after cross-linking. researchgate.net Research on cross-linked silicone nanocomposites has demonstrated that the inclusion of such functional groups, along with nanofillers, can lead to an increase in the hardness and tensile strength of the resulting elastomers. researchgate.net
Function as Coupling Agents and Adhesion Promoters in Composites
One of the most significant industrial applications of this compound is its role as a coupling agent and adhesion promoter in composite materials. nbinno.comsisib.com Its bifunctional nature allows it to form a durable bridge between inorganic fillers or reinforcements (like glass fibers and mineral fillers) and an organic polymer matrix. specialchem.com
Interfacial Adhesion Enhancement in Polymer Composites
In polymer composites, the interface between the inorganic filler and the organic polymer matrix is often a weak point. This compound improves interfacial adhesion by chemically bonding to both components. mdpi.com The silyl (B83357) end of the molecule hydrolyzes in the presence of moisture to form silanol groups, which can then condense with hydroxyl groups on the surface of inorganic materials, such as silica (B1680970) or glass, forming stable covalent bonds. researchgate.net The vinyl end of the this compound molecule is then available to co-react with the polymer matrix during curing or polymerization. azom.com
This molecular bridge enhances the stress transfer from the polymer matrix to the reinforcement, leading to improved mechanical properties of the composite, such as tensile strength, flexural strength, and impact resistance. nbinno.commdpi.com The improved adhesion also enhances the composite's resistance to moisture and other environmental factors that could otherwise degrade the interface. nbinno.com
The effectiveness of silane coupling agents in enhancing interfacial adhesion has been demonstrated in various composite systems. For instance, modifying the surface of carbon fibers with functional groups has been shown to improve the interfacial shear strength in carbon fiber-reinforced epoxy composites by increasing chemical bonding with the matrix. nih.gov Similarly, the surface modification of bioceramic particles with a silane coupling agent has been found to reinforce interfacial adhesion in composite scaffolds for tissue engineering, leading to significantly enhanced tensile properties and thermal stability. nih.gov
Applications in Paints, Coatings, Adhesives, and Sealants
In the coatings, adhesives, and sealants industries, this compound is used as an adhesion promoter to improve the bond between the organic formulation and an inorganic substrate. azom.com When added to a formulation, the silane can migrate to the interface and form a durable chemical link between the coating, adhesive, or sealant and the substrate. This results in improved wet and dry adhesion, as well as enhanced resistance to water, chemicals, and UV radiation. gantrade.comonlytrainings.com
Organofunctional silanes are key components in high-performance paint and coating formulations, where they function as interfacial adhesion promoters and cross-linking agents to enhance performance. gantrade.com Their use can lead to significant improvements in gloss retention, scratch and abrasion resistance, and corrosion resistance. gantrade.com
The table below summarizes the key improvements achievable with organofunctional silanes like this compound in paint and coating formulations. gantrade.com
| Property Enhanced | Benefit |
| Wet and Dry Adhesion | Greatly improved bonding to the substrate. |
| Gloss Retention | Longer-lasting aesthetic appearance. |
| Scratch & Abrasion Resistance | Increased durability and service life. |
| Water & Chemical Resistance | Better protection of the substrate from environmental factors. |
| Corrosion Resistance | Enhanced protection for metallic substrates. |
| Pigment & Filler Dispersion | Improved consistency and higher possible loading levels. |
Surface Treatment of Mineral Fillers and Inorganic Substrates
This compound is widely used for the surface treatment of mineral fillers, such as silica, talc, and clay, before they are incorporated into a polymer matrix. nbinno.comazom.comrsc.org Untreated mineral fillers are often hydrophilic and incompatible with hydrophobic organic polymers, leading to poor dispersion and weak interfacial adhesion. azom.com
Treating the filler with this compound renders its surface more hydrophobic and organophilic, improving its compatibility and dispersibility within the polymer. azom.comsisib.com This surface modification leads to a number of benefits, including:
Improved mechanical properties: Enhanced reinforcement due to better stress transfer. azom.com
Reduced viscosity of the filler/polymer mix: Easier processing and higher filler loading levels. azom.com
Improved electrical properties: Reduced water absorption at the filler-polymer interface. azom.com
Enhanced wet-out of the mineral by the polymer: More uniform and void-free composites. azom.com
The effectiveness of silane treatment is dependent on the type of mineral. Fillers with surface hydroxyl groups, such as silica, glass, and quartz, are highly receptive to bonding with alkoxysilanes. azom.com There are several methods for applying silanes to fillers, including wet, dry, and spray methods, with the choice depending on the scale of production and the desired uniformity of the treatment. sisib.com
The following table outlines the general effectiveness of silane treatment on various mineral fillers.
| Filler Type | Effectiveness of Silane Treatment |
| Silica, Alumina, Glass, Quartz | Very Effective |
| Mica, Talc, Clay | Effective |
| Asbestos, Ferric Oxide, Zinc Oxide | Moderately Effective |
| Calcium Carbonate, Carbon Black, Barium Sulfate | Less Effective |
Crosslinking Agents in Polymer and Rubber Formulations
This compound and its derivatives are extensively utilized as crosslinking agents to enhance the properties of various polymers and rubber formulations. The introduction of silane-based crosslinks can significantly improve thermal stability, mechanical strength, and chemical resistance.
In the polymer industry, particularly for polyethylene (B3416737), vinylsilanes are fundamental to the production of crosslinked polyethylene (PEX or XLPE). orgsyn.org This technology is a cost-effective method for creating materials with superior performance characteristics compared to non-crosslinked polyethylene, such as enhanced resistance to heat, creep, abrasion, and chemicals. orgsyn.orgconicet.gov.ar The crosslinking process typically involves two main methodologies: the Monosil one-step process and the Sioplas two-step process. orgsyn.orgthieme-connect.de In the Sioplas process, a vinylsilane, such as vinyltrimethoxysilane (B1682223) or vinyltriethoxysilane (B1683064), is grafted onto the polyethylene backbone in the presence of a peroxide initiator. researchgate.netresearchgate.net This grafted polyethylene, which is still thermoplastic, is then exposed to moisture in the presence of a catalyst (often a tin derivative like dibutyltin (B87310) dilaurate) to induce crosslinking through the hydrolysis and condensation of the alkoxy groups, forming stable siloxane bridges (Si-O-Si) between the polymer chains. researchgate.netresearchgate.net This moisture-curing can occur in a water bath, steam chamber, or even under ambient conditions. researchgate.net The key advantage of this silane-based technology is its process flexibility, as the crosslinking occurs after the polymer has been extruded into its final shape, such as in the manufacturing of pipes (B44673) and cable insulation. orgsyn.orgresearchgate.net
In rubber formulations, silanes play a critical role in improving the performance of filled rubber compounds. organic-chemistry.org They function as coupling agents that enhance the bond between the rubber matrix and inorganic fillers like silica. organic-chemistry.orgnih.gov This improved interaction leads to better filler dispersion, which is crucial for achieving desired mechanical properties. rsc.org Furthermore, silanes can increase the crosslinking density within the rubber matrix during vulcanization. organic-chemistry.org This results in a more robust network structure, leading to improvements in tensile strength, tear resistance, heat resistance, and aging resistance. organic-chemistry.org For example, in the tire industry, the use of silane coupling agents improves the adhesion between the rubber and silica fillers, which contributes to enhanced wear and puncture resistance. organic-chemistry.org Bifunctional organosilanes, such as those containing sulfur, can react with both the silica surface and the polymer during mixing and vulcanization, forming chemical crosslinks that significantly enhance the reinforcing capability of the filler. nih.govnih.gov
Table 1: Comparison of Polyethylene Crosslinking Technologies
| Feature | Silane Crosslinking (PEX-b) | Peroxide Crosslinking (PEX-a) | Radiation Crosslinking (PEX-c) |
|---|---|---|---|
| Process | Chemical modification via grafting of vinylsilane followed by moisture-induced crosslinking. researchgate.net | Crosslinking occurs inside the extruder at high temperatures using peroxides. researchgate.net | Crosslinking is induced by electron beam radiation after the product is shaped. researchgate.net |
| Flexibility | High; crosslinking occurs after extrusion, allowing for a broader processing window. orgsyn.orgresearchgate.net | Low; requires tight temperature control to prevent premature crosslinking in the extruder. researchgate.net | Moderate; requires specialized and high-cost equipment. researchgate.net |
| Investment Cost | Low; can be implemented on standard extrusion equipment. researchgate.net | High; requires specialized high-pressure equipment. | Very High; requires expensive electron beam facilities. researchgate.net |
| Key Advantages | Economical, environmentally friendly, and high throughput rates. researchgate.net | High degree of crosslinking. | Clean process with no chemical by-products. |
| Primary Applications | Low and medium voltage cables, hot water pipes. conicet.gov.arresearchgate.net | Hot and cold water plumbing, radiant heating systems. | Medical devices, heat-shrink tubing. |
Intermediates and Building Blocks in Advanced Organic Synthesis
Vinylsilanes are highly valuable and versatile building blocks in organic synthesis due to their unique reactivity, which is influenced by the stabilizing effects of the silicon atom. nih.gov They serve as precursors for a wide range of functionalized molecules and complex architectures through various chemical transformations.
Synthesis of Complex Molecular Architectures and Silylated Stannanes
Vinylsilanes are instrumental in the construction of complex molecular structures. They undergo regio- and stereospecific electrophilic substitution reactions, where the silicon group is replaced by an electrophile, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with defined stereochemistry. orgsyn.org This reactivity has been harnessed in the synthesis of various natural products and biologically active molecules. For instance, vinylsilanes are used in Prins and oxonium-ene cyclization reactions to construct five- to nine-membered oxygen-containing heterocyclic rings, which are core structures in many natural products. nih.gov The silylative coupling of olefins with vinylsilanes is an efficient method for creating stereodefined alkenylsilanes, which are scaffolds for further transformations like the Hiyama cross-coupling reaction. researchgate.net This sequential approach has been successfully applied to the stereoselective synthesis of (E)-stilbenes, (E)-9-styrylcarbazoles, and arylene-(E)-vinylene polymers. thieme-connect.de
Silylated stannanes are another class of important organometallic reagents in organic synthesis, and their preparation can involve silicon-tin bond formation. researchgate.net Synthetic methods for these compounds include reductive coupling of silicon and tin electrophiles (a Wurtz-type coupling), reactions of these electrophiles with anionic tin or silicon compounds, and the insertion of stannylenes or silylenes into reactive bonds. researchgate.net While direct synthesis from this compound is not the primary route, vinylsilanes can be precursors to organosilicon intermediates that are then used in these coupling reactions. The resulting silylated stannanes find wide application in organic synthesis. researchgate.net
Stereoselective Assembly of Functionalized Olefins and Allenes
One of the most significant applications of vinylsilanes in organic synthesis is in the stereoselective assembly of functionalized olefins. The development of highly selective methods for synthesizing these olefins is crucial due to their wide applications in materials science and as fine chemicals. researchgate.net The silylative coupling of olefins with vinyl-substituted organosilicon compounds is a direct and efficient method for producing stereodefined alkenylsilanes. researchgate.net These intermediates can then undergo further reactions, such as palladium-catalyzed cross-coupling (Hiyama coupling) or electrophile-induced desilylation, to yield functionalized olefins with high stereoselectivity. thieme-connect.deresearchgate.net Copper-catalyzed direct silylation of alkenes with silanes has also been developed as an efficient and stereoselective route to vinylsilanes. researchgate.netorganic-chemistry.org
Vinylsilanes also serve as precursors for the synthesis of allenes. A method developed by Chan involves the epoxidation of β-functionalized vinylsilanes to form α,β-epoxysilanes. orgsyn.org These epoxysilanes can then undergo a β-elimination reaction upon treatment with a fluoride (B91410) ion source, such as cesium fluoride, to generate allene (B1206475) oxides, which can be trapped by various nucleophiles. orgsyn.org In a related process, β-functionalized vinylsilanes can directly undergo β-elimination of chlorotrimethylsilane (B32843) when treated with fluoride ions to quantitatively produce allenes, often without isomerization to isomeric alkynes that can occur with other methods. orgsyn.org Additionally, the reaction of allenes with silyl-cuprate reagents can lead to either allylsilanes or vinylsilanes, depending on the substituents on the allene. nih.gov
Table 2: Key Reactions of Vinylsilanes in Organic Synthesis
| Reaction Type | Description | Resulting Products | Key Features |
|---|---|---|---|
| Electrophilic Substitution | The silicon group is replaced by an electrophile. orgsyn.org | Functionalized alkenes with retained stereochemistry. organic-chemistry.org | High regio- and stereoselectivity. orgsyn.orgorganic-chemistry.org |
| Hiyama Coupling | Palladium-catalyzed cross-coupling of vinylsilanes with organic halides. thieme-connect.deresearchgate.net | Substituted olefins, stilbenes, conjugated polymers. thieme-connect.de | A reliable alternative to Suzuki and Stille couplings. |
| Silylative Coupling | Ruthenium-catalyzed reaction of olefins with vinylsilanes. thieme-connect.deresearchgate.net | Stereodefined alkenylsilanes and bis(silyl)alkenes. researchgate.net | Efficient and straightforward method. researchgate.net |
| Allene Synthesis | β-elimination from β-functionalized vinylsilanes or their epoxides. orgsyn.org | Allenes and allene oxides. orgsyn.org | Often proceeds without contamination from isomeric alkynes. orgsyn.org |
| Prins/Oxonium-ene Cyclization | Lewis acid-mediated cyclization with aldehydes. nih.gov | Dihydropyrans and other oxacycles. nih.gov | Highly diastereo- and regio-selective. nih.gov |
Development of Advanced Composite Materials and Organic-Inorganic Hybrid Systems
In dental composites, for example, silane coupling agents like 3-methacryloxypropyltrimethoxysilane (MPTS) are used to treat the surfaces of glass or ceramic fillers. The alkoxysilane groups of the MPTS react with the hydroxyl groups on the filler surface, forming stable oxane bonds. The methacrylate (B99206) group of the MPTS can then copolymerize with the resin matrix during curing, creating a strong covalent link between the filler and the polymer. This not only enhances the mechanical strength and modulus of the composite but also reduces its susceptibility to hydrolytic degradation over time.
Similarly, in the broader field of materials science, vinylsilanes are used to modify the surfaces of fillers such as silica and glass fibers for incorporation into thermoset and thermoplastic resins. The treatment of these inorganic materials with a silane coupling agent makes their surfaces more compatible with the organic resin, leading to improved filler dispersion and processing characteristics. The resulting composite materials exhibit enhanced mechanical strength, heat resistance, and moisture resistance.
Organic-inorganic hybrid materials, synthesized via techniques like the sol-gel process, also benefit from the inclusion of silanes. These materials combine the properties of both organic and inorganic components at a molecular or nanometer level. Silanes can be incorporated into the sol-gel process to create a covalently linked network between the organic and inorganic phases, resulting in materials with unique and tunable properties for a wide range of applications, including coatings, biomedical devices, and electronic components.
Applications in Microelectronics and Semiconductors (as precursors for deposition)
In the microelectronics and semiconductor industries, high-purity thin films of silicon-based materials are essential for the fabrication of integrated circuits and other electronic devices. Silanes, including this compound and its derivatives, can serve as precursors in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes for the synthesis of these thin films.
CVD is a vacuum deposition technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The choice of precursor is critical as it influences the deposition rate, film quality, and deposition temperature. While monosilane (SiH₄) is a traditional precursor for silicon-based films, higher-order silanes and organosilanes are being explored to achieve deposition at lower temperatures and higher growth rates.
For example, in PECVD, a plasma is used to energize the precursor gases, allowing for deposition at lower temperatures than in conventional CVD. This is particularly important for substrates that cannot withstand high temperatures. Studies have investigated the use of various organosilane precursors for the deposition of silicon dioxide (SiO₂) thin films, which are widely used as insulators and dielectrics in microelectronic devices. The process parameters, such as precursor flow rates, temperature, and pressure, can be systematically varied to control the growth rate and properties of the resulting films. The use of specific silane precursors can lead to the formation of high-quality films with desirable characteristics for microelectronic applications.
Role in Catalyst Development (e.g., as ligands or substrates in catalytic cycles)
This compound and related vinylsilanes also play a significant role in the field of catalysis, both as substrates in catalytic reactions and as components in the development of new catalytic systems. Their reactivity makes them valuable participants in various transition metal-catalyzed transformations.
Vinylsilanes are key substrates in ruthenium-catalyzed silylation reactions. For instance, the silylation of silanols with vinylsilanes can be catalyzed by ruthenium complexes. The proposed mechanism for this reaction involves an insertion-elimination pathway. Furthermore, the silylative coupling of olefins with vinylsilanes, often catalyzed by ruthenium complexes, is a powerful method for the synthesis of functionalized alkenes. organic-chemistry.org
In the realm of photoredox catalysis, vinyl and alkynyl silanes have been utilized in radical group transfer reactions. These reactions, initiated by a photocatalyst, allow for the transfer of the vinyl or alkynyl group from the silicon atom to an sp³-hybridized carbon atom. This methodology has shown high diastereoselectivity and excellent functional group tolerance, providing a modern approach to forming carbon-carbon bonds.
Vinylsilanes are also involved in cobalt-catalyzed hydrosilylation of alkynes, which is a method for producing other vinylsilanes. Additionally, palladium-catalyzed reactions, such as the silyl-Heck reaction, enable the preparation of vinylsilanes from terminal olefins. In these catalytic cycles, the vinylsilane can be either the starting material or the product, highlighting its central role in these synthetic transformations. The development of new catalysts and ligands continues to expand the utility of vinylsilanes in organic synthesis, enabling more efficient and selective chemical reactions.
Future Research Directions and Emerging Trends in Ethenylsilane Chemistry
Exploration of Novel Catalytic Systems for Ethenylsilane Transformations
The development of new catalytic systems is a key area for advancing this compound chemistry, enabling more efficient and selective transformations. Research is focusing on both transition metal and main group catalysts.
Transition Metal Catalysis: Palladium-catalyzed reactions continue to be a significant focus. For instance, palladium-catalyzed silylstannylation of alkynes can stereoselectively produce silyl(stannyl)ethenes, which are valuable intermediates for synthesizing various ethenylsilanes. ontosight.ai Furthermore, palladium(II)-catalyzed oxidative transformations of allenes, involving selective allenic C–H cleavage under oxidative conditions, demonstrate the potential for new synthetic routes for this compound derivatives. nih.gov Beyond palladium, the exploration of Earth-abundant transition metals like iron is gaining traction as an alternative to conventional precious-metal catalysts. Iron complexes with well-designed auxiliary ligands are being developed to achieve highly active and selective catalytic transformations, including asymmetric reactions. americanelements.com
Main Group Catalysis: Beyond traditional transition metals, main group catalysts, such as boranes, are being investigated for their ability to mediate challenging transformations. These systems offer metal-free approaches to various reactions, including the hydrogenation of silyl (B83357) enol ethers, suggesting potential for new this compound-related chemistry. tcichemicals.com
The pursuit of novel catalytic systems aims to achieve higher yields, improved stereoselectivity, and broader substrate scope for this compound transformations.
Development of Sustainable and Green Synthetic Strategies for this compound
The chemical industry is increasingly focused on sustainability, driving the development of greener synthetic strategies for this compound and its derivatives. This involves adhering to the principles of green chemistry to minimize environmental impact and resource consumption. sigmaaldrich.com
Key strategies include:
Atom Economy: Maximizing the incorporation of reactant atoms into the final product to reduce waste generation. sigmaaldrich.com
Renewable Feedstocks: Shifting away from fossil fuel-based resources towards biomass, agricultural waste, or CO₂ as starting materials.
Energy Efficiency: Optimizing reaction conditions (temperature, pressure) and employing energy-efficient techniques to minimize energy consumption. sigmaaldrich.com
Green Solvents and Solvent-Free Reactions: Replacing traditional hazardous solvents (e.g., chlorinated hydrocarbons, aromatic solvents) with environmentally benign alternatives such as water, ionic liquids, supercritical fluids, and bio-based solvents (e.g., ethyl lactate, glycerol). sigmaaldrich.com Mechanochemistry, which utilizes mechanical energy to drive reactions without solvents, is also an emerging area for sustainable synthesis.
Catalytic Processes: Emphasizing the development of catalytic processes that minimize the use of stoichiometric reagents and generate less waste.
These approaches aim to create more environmentally friendly and economically viable routes for this compound production.
Integration of this compound in Next-Generation Functional Materials with Tailored Properties
This compound derivatives are valuable building blocks for designing next-generation functional materials with specific, tailored properties. Their integration is crucial in various advanced material applications. fishersci.se
Polymer Chemistry and Materials Science: Vinyltrimethoxysilane (B1682223) and vinyltriethoxysilane (B1683064) are commonly used as monomers and coupling agents. They enhance the interfacial adhesion between inorganic substances (like glass fibers) and polymers, leading to improved composite materials. fishersci.sesigmaaldrich.com
Advanced Functional Materials: Research is progressing on developing materials with superior performance for diverse applications, including energy conversion technologies, medical diagnostics and treatments, and next-generation electronics.
Tailored Architectures: The synthesis of complex silicon-containing structures, such as Janus silsesquioxane tetrapods with vinyl-functionalized moieties, represents a promising direction. These precursors allow for the introduction of different functional groups, leading to materials with potential applications in areas like imaging, self-organization, and sensing. The ability to control growth kinetics and morphology, as seen in materials like ZnO, suggests similar opportunities for tailoring this compound-based materials for specific functionalities.
The focus is on creating materials with enhanced properties (e.g., thermal stability, water resistance, adhesion) by strategically incorporating this compound functionalities.
Deepening Mechanistic Understanding through Combined Advanced Experimental and Computational Approaches
A profound understanding of reaction mechanisms is critical for rational catalyst design and the development of new synthetic methodologies. This is increasingly achieved through the synergistic application of advanced experimental and computational techniques.
Computational Chemistry: Density Functional Theory (DFT) and Coupled Cluster (CC) calculations are extensively used to elucidate reaction pathways, transition states, and the origin of selectivity in catalytic reactions. For example, computational studies have provided insights into palladium-catalyzed alkoxycarbonylation reactions, clarifying the influence of ligand properties on chemo- and regioselectivity.
Spectroscopic Characterization: Experimental techniques, such as various forms of spectroscopy (e.g., IR, NMR, mass spectrometry), provide crucial data for validating computational models and characterizing intermediates and products. ontosight.ai
Molecular Dynamics Simulations: For understanding dynamic processes, such as excited state dynamics, surface hopping molecular dynamics simulations can provide detailed insights into the influence of various factors, including the presence of specific atoms or environmental conditions.
Iterative Approach: The combination of theoretical predictions and experimental validation allows for an iterative process of hypothesis generation, testing, and refinement, leading to a deeper and more universal mechanistic understanding. This integrated approach is vital for designing improved catalysts with greater activity and stability.
High-Throughput Synthesis and Characterization Methodologies for this compound Libraries
High-throughput (HT) methodologies are revolutionizing materials discovery by enabling the rapid synthesis and characterization of large libraries of compounds, including this compound derivatives.
Combinatorial Synthesis: Automated systems, often involving robotics, allow for the solution-based mixing of individual precursors to generate compositional libraries on a large scale. This significantly accelerates the exploration of vast chemical spaces.
Rapid Characterization: To match the speed of synthesis, tiered high-throughput characterization methods are employed. Initial rapid screening techniques (e.g., optical reflectivity for surface smoothness) can quickly identify promising candidates, followed by more detailed analyses using techniques like X-ray diffraction (XRD), energy dispersive X-ray spectroscopy (EDS), and transmission electron microscopy (TEM) on a smaller subset of samples.
Library Design and Screening: The design of diverse compound libraries with high structural variability is crucial for high-throughput screening (HTS) platforms, particularly in areas like drug discovery, which can be adapted for materials science. Mass spectrometry-based de novo sequencing and automated data analysis protocols are being developed to rapidly decode and filter results from synthetic libraries.
This approach allows for the rapid investigation of polymerization parameters and the preparation of comprehensive polymer libraries with systematic variations, accelerating the discovery of new this compound-based materials with desired properties.
Q & A
Q. What methodological considerations are critical for the safe handling and storage of ethenylsilane in laboratory settings?
this compound’s reactivity (e.g., sensitivity to moisture, oxygen, or temperature) necessitates rigorous safety protocols. Key steps include:
- Storing under inert atmospheres (argon/nitrogen) to prevent polymerization or decomposition .
- Conducting compatibility tests with solvents and equipment to avoid hazardous reactions (e.g., with strong acids/oxidizers) .
- Using explosion-proof refrigerators for low-temperature storage if required.
Q. How can researchers design a reproducible synthesis protocol for this compound?
A robust synthesis design should address:
- Variables : Catalysts (e.g., palladium complexes), solvent polarity, and reaction time .
- Characterization : Validate purity via GC-MS or NMR, and monitor reaction progress using IR spectroscopy for Si-H or C=C bond tracking .
- Error Mitigation : Include control experiments (e.g., catalyst-free conditions) to isolate variables .
Q. What analytical techniques are most effective for characterizing this compound’s structural and reactive properties?
- Spectroscopy : H/C NMR to confirm vinyl and silane groups; FTIR for Si-H stretching (2100–2200 cm) .
- Chromatography : GC-MS to detect byproducts or decomposition under varying conditions .
- Thermal Analysis : DSC/TGA to assess stability and exothermic decomposition thresholds .
Advanced Research Questions
Q. How can statistical Design of Experiments (DOE) optimize this compound’s reaction conditions for high-yield applications?
- DOE Framework : Use factorial designs to test interactions between temperature, catalyst loading, and solvent ratios. For example, a 2 factorial design identifies dominant factors in hydrosilylation reactions .
- Response Surface Methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., maximizing regioselectivity) .
- Validation : Replicate top-performing runs and compare predicted vs. observed yields to assess model accuracy .
Q. What strategies resolve contradictions in this compound’s reported reactivity across studies (e.g., unexpected byproducts)?
- Root-Cause Analysis : Compare reaction setups (e.g., trace moisture levels, oxygen presence) using controlled reproducibility studies .
- Advanced Characterization : Employ in-situ Raman spectroscopy or mass spectrometry to detect transient intermediates .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent purity thresholds) .
Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?
- DFT Calculations : Simulate transition states for hydrosilylation pathways to predict regioselectivity (e.g., anti-Markovnikov vs. Markovnikov) .
- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics and steric hindrance .
- Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) .
Q. What interdisciplinary approaches enhance this compound’s application in materials science?
- Hybrid Materials : Integrate this compound into polymer matrices (e.g., silicones) and assess crosslinking efficiency via rheology or tensile testing .
- Surface Functionalization : Use SAMs (self-assembled monolayers) for semiconductor interfaces; validate via AFM or XPS .
- Collaborative Frameworks : Partner with computational chemists and engineers to align synthesis scalability with application requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
